molecular formula C10H8N2O3 B13403447 2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B13403447
M. Wt: 204.18 g/mol
InChI Key: QXHDLXPUECAZJT-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate with triethyl orthoacetate in the presence of a strong acid like sulfuric acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Properties

IUPAC Name

2-methyl-5-oxo-6H-1,6-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-6(10(14)15)4-7-8(12-5)2-3-11-9(7)13/h2-4H,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHDLXPUECAZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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